Azido-PEG2-propargyl

Click Chemistry Kinetics Surface Functionalization Bioorthogonal Chemistry

Azido-PEG2-propargyl (CAS 1245006-63-6, MW 169.18 Da, C₇H₁₁N₃O₂) is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) linker bearing a terminal azide (–N₃) at one terminus and a terminal propargyl (–C≡CH) group at the other, separated by a two-unit ethylene glycol spacer. The azide group enables both copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide–alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO or BCN, while the propargyl group reciprocally engages in CuAAC with azide-bearing partners.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B15540775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-propargyl
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H11N3O2/c1-2-4-11-6-7-12-5-3-9-10-8/h1H,3-7H2
InChIKeyXTBYPZVBKUZTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-propargyl: A Compact Heterobifunctional Click Chemistry Linker for PROTAC Synthesis and Bioconjugation


Azido-PEG2-propargyl (CAS 1245006-63-6, MW 169.18 Da, C₇H₁₁N₃O₂) is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) linker bearing a terminal azide (–N₃) at one terminus and a terminal propargyl (–C≡CH) group at the other, separated by a two-unit ethylene glycol spacer . The azide group enables both copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide–alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO or BCN, while the propargyl group reciprocally engages in CuAAC with azide-bearing partners . This dual-click architecture, combined with the shortest commercially prevalent PEG spacer length in the azide–propargyl series, positions Azido-PEG2-propargyl as a foundational building block for proteolysis-targeting chimera (PROTAC) linker libraries and bioorthogonal conjugation strategies where minimal linker bulk and precise stoichiometric control are required [1].

Why Azido-PEG2-propargyl Cannot Be Arbitrarily Substituted with Longer PEG Homologs or Alternative Click Handles


Although the azide–propargyl heterobifunctional architecture is shared across the Azido-PEGₙ-propargyl series, the PEG spacer length is not a passive variable. Even a single additional ethylene glycol unit (shift from PEG2 to PEG3) alters the linker's physicochemical property profile—changing molecular weight, lipophilicity (LogP), hydrodynamic radius, and conformational flexibility—which directly impacts ternary complex geometry in PROTAC design, cell permeability, and aqueous solubility of the final conjugate [1]. In the AURKA-targeting PROTAC program, switching the linker attachment geometry enabled a PEG2-based degrader (SK3277) to maintain potent degradation activity, but the PEG4-based SK2188 exhibited a distinctly different potency and pharmacokinetic profile (DC₅₀ < 10 nM, Dmax 98% at 1 h), demonstrating that linker length is a critical optimization parameter rather than a trivial substitution [2]. Furthermore, CuAAC reaction kinetics with the propargyl group are 26-fold faster than DIBO-SPAAC and 4.5-fold faster than ADIBO-SPAAC on polymer brush scaffolds, meaning that substituting the propargyl handle for a strained alkyne to avoid copper catalysis comes at a quantifiable kinetic cost [3].

Quantitative Evidence Guide: Azido-PEG2-propargyl Differentiation from Closest Analogs and Alternatives


CuAAC Reaction Rate of the Propargyl Group Outpaces Strained Alkyne SPAAC by 4.5- to 26-Fold on Polymer Brush Surfaces

In a direct comparative study of azide click reactions onto alkyne-derivatized polymer brush scaffolds, the propargyl group (PPG) undergoing CuAAC exhibited a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹, compared to 4.4 × 10⁻³ s⁻¹ for azadibenzocyclooctyne (ADIBO) SPAAC and 7.7 × 10⁻⁴ s⁻¹ for dibenzocyclooctyne (DIBO) SPAAC [1]. The propargyl CuAAC rate was 4.5-fold faster than ADIBO-SPAAC and 26-fold faster than DIBO-SPAAC. Although SPAAC reactions are slower in the surface-bound state than in solution, the relative ratio of SPAAC rates was preserved, and the PPG CuAAC rate was described as 'extremely fast' and comparable to the fastest surface click reaction rates reported [1]. This kinetic advantage is functionally significant for Azido-PEG2-propargyl: selecting the propargyl terminus for CuAAC rather than employing strained alkyne handles like DBCO or BCN for copper-free SPAAC enables markedly faster conjugation under conditions where copper catalysis is compatible with the system.

Click Chemistry Kinetics Surface Functionalization Bioorthogonal Chemistry

PEG2 Linker Length Demonstrated Tolerated and Potent Degradation Activity in Structure–Activity Relationship Studies of AURKA-Targeting PROTACs

In a PROTAC structure–activity relationship study targeting Aurora kinase A (AURKA), the PEG4-based degrader SK2188 exhibited potent degradation activity (DC₅₀, 24 h < 10 nM; Dmax, 1 h 98%; Dmax, 24 h 80%) [1]. Critically, shortening the PEG linker to two ethylene glycol units and altering the attachment point to the 5-position of the thalidomide moiety yielded PROTAC SK3277, which 'was tolerated and still resulted in potent AURKA degradation' [1][2]. This finding directly demonstrates that a PEG2 spacer can support productive ternary complex formation and efficient ubiquitination in a therapeutically relevant degradation system. While SK2188 (PEG4) remained the more potent degrader overall, the viability of the PEG2-linked degrader validates Azido-PEG2-propargyl as a strategically important linker length for PROTAC library construction, particularly when minimizing overall molecular weight (169.18 Da vs. 257.29 Da for PEG4) is prioritized for cell permeability optimization [3].

PROTAC Linker SAR Targeted Protein Degradation Aurora Kinase A

Azido-PEG2-propargyl Exhibits Higher LogP (1.0) Compared to PEG2-Azide Derivatives with Polar Terminal Groups, Indicating Greater Lipophilicity Relevant to Membrane Permeability

Azido-PEG2-propargyl has a reported LogP value of 1.0 (calculated/predicted) . In comparison, other PEG2-azide derivatives with polar terminal groups are substantially more hydrophilic: Azido-PEG2-acetic acid (CAS 882518-90-3) has LogP = −0.13, Azido-PEG2-amine (CAS 166388-57-4) has LogP = 0.44, and m-PEG2-azide has LogP = −0.15 . The propargyl terminus of Azido-PEG2-propargyl imparts approximately 0.5–1.1 log units greater lipophilicity than these comparators. For PROTAC development, this is significant because PROTAC molecules frequently suffer from poor cell permeability due to high molecular weight and polar surface area; linker lipophilicity within a drug-like range can enhance passive membrane permeability [1]. Increasing PEG length from PEG2 to PEG4 further increases both molecular weight (169.18 → 257.29 Da) and hydrogen bond acceptor count while typically lowering LogP, compounding permeability challenges [2].

Physicochemical Properties LogP Drug-like Properties

Molecular Weight Advantage: Azido-PEG2-propargyl Is 52% Lower in Mass Than the PEG4 Analog, Supporting Reduced Conjugate Bulk in PROTAC Design

Azido-PEG2-propargyl has a molecular weight of 169.18 Da (C₇H₁₁N₃O₂), which is 18.06 Da (10.7%) lower than Azido-PEG3-propargyl (187.24 Da, C₉H₁₇N₃O₃) and 88.11 Da (52.1%) lower than Azido-PEG4-propargyl (257.29 Da, C₁₁H₁₉N₃O₄) [1]. In PROTAC development, where final heterobifunctional degrader molecules routinely exceed 800–1000 Da, every unit of linker mass contributes to the challenge of maintaining drug-like physicochemical properties. The 'beyond rule-of-5' (bRo5) space occupied by PROTACs demands rigorous control over molecular weight, and Azido-PEG2-propargyl provides the lowest-mass entry point in the azide–propargyl heterobifunctional PEG series while retaining both reactive handles [2]. Additionally, with only 7 rotatable bonds and 4 hydrogen bond acceptors, Azido-PEG2-propargyl minimizes the entropic penalty and polar surface area contribution of the linker component compared to its longer-chain homologs .

Molecular Weight Optimization PROTAC Linker Design Atom Economy

Dual CuAAC and SPAAC Reactivity of the Azide Group Broadens Conjugation Versatility Compared to Single-Modality Propargyl-Only Linkers

Azido-PEG2-propargyl is uniquely positioned among short PEG heterobifunctional linkers by offering two distinct click chemistry modalities from its azide terminus while retaining the propargyl group for reciprocal CuAAC coupling. The azide group can undergo both CuAAC (with alkyne-bearing partners) and SPAAC (with DBCO, BCN, or other strained alkynes), whereas the propargyl group is restricted to CuAAC or thiol–yne reactions . This is contrasted with symmetric bis-azide (e.g., Azido-PEG2-azide) or bis-propargyl linkers, which limit conjugation strategies to a single reaction manifold at each terminus. Propargyl-only linkers such as Propargyl-PEG2-acid (CAS 1859379-85-3) require all coupling partners to bear azide groups, whereas Azido-PEG2-propargyl can sequentially conjugate an alkyne-bearing molecule via CuAAC at the azide end and an azide-bearing molecule via CuAAC at the propargyl end, or employ SPAAC at the azide end for copper-free bioorthogonal labeling followed by CuAAC at the propargyl terminus . The SPAAC pathway is particularly valuable for live-cell applications where copper toxicity is a concern, providing Azido-PEG2-propargyl with a broader application scope than propargyl-only linkers .

Bioorthogonal Chemistry Click Chemistry Dual Reactivity

Where Azido-PEG2-propargyl Delivers the Strongest Evidence-Based Differentiation: Priority Application Scenarios


PROTAC Linker Library Construction Requiring Minimal Linker Mass and Atom Economy

Azido-PEG2-propargyl is the lowest-molecular-weight azide–propargyl heterobifunctional PEG linker (169.18 Da) in the monodisperse series, making it the preferred building block for generating PROTAC libraries where linker length is systematically varied. The AURKA degrader SAR study demonstrated that PEG2-based PROTACs (SK3277) can retain potent degradation activity, validating the PEG2 spacer length as a biologically relevant design point [1]. When constructing linker-length matrices for ternary complex optimization, including Azido-PEG2-propargyl as the shortest PEG member provides a critical data point at the compact end of the linker-length spectrum, where each additional ethylene glycol unit adds mass and conformational degrees of freedom that may alter degradation potency and selectivity [2].

Surface Functionalization Requiring Maximum CuAAC Reaction Rate with Azide-Bearing Probes

In surface modification applications where rapid and complete functionalization is paramount—such as polymer brush post-polymerization modification, microarray fabrication, or biosensor surface coating—the propargyl group's CuAAC rate constant of 2.0 × 10⁻² s⁻¹ (26-fold faster than DIBO-SPAAC) makes Azido-PEG2-propargyl a kinetically superior choice for surfaces derivatized with azide-functionalized probes [3]. The PEG2 spacer provides sufficient distance from the surface to mitigate steric hindrance while minimizing the linker's contribution to film thickness, and the azide terminus remains available for subsequent orthogonal conjugation steps [3].

Sequential Orthogonal Bioconjugation Combining Copper-Free and Copper-Catalyzed Click Chemistry

Azido-PEG2-propargyl enables a two-step orthogonal conjugation strategy: first, the azide group is conjugated to a DBCO- or BCN-bearing biomolecule (e.g., a fluorescent dye, affinity tag, or targeting ligand) via copper-free SPAAC under live-cell-compatible conditions, preserving biological activity; second, the propargyl group is reacted with an azide-bearing payload (e.g., a drug, oligonucleotide, or second fluorophore) via CuAAC . This sequential dual-click workflow cannot be achieved with symmetric bis-azide or bis-propargyl linkers and avoids the need to purchase and validate two separate heterobifunctional linkers for the same conjugation task .

Synthesis of Thalidomide-O-PEG2-propargyl E3 Ligase–Linker Conjugates and Related CRBN-Recruiting PROTAC Precursors

Azido-PEG2-propargyl serves as the direct synthetic precursor to Thalidomide-O-PEG2-propargyl, a widely used E3 ligase ligand–linker conjugate that incorporates the cereblon (CRBN) ligand thalidomide with a PEG2 spacer and a terminal propargyl group for downstream CuAAC coupling to azide-modified target-protein ligands . The commercial availability of Thalidomide-O-PEG2-propargyl as a pre-assembled building block underscores the established role of the PEG2 spacer length in CRBN-based PROTAC development, and Azido-PEG2-propargyl enables researchers to independently synthesize analogous conjugates with alternative E3 ligase ligands or to generate custom linker–ligand combinations not available off-the-shelf .

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